Zinc Stearate

Surface modification Hydrophobicity Polymer composites

Zinc Stearate: high-performance metallic stearate for lubricity, mold release, and hydrophobicity. Specify this grade for: superior filler coverage vs. calcium stearate; 58% faster vulcanization at 8 phr vs. ZnO/stearic acid; 127° water contact angle at 10 wt% in ASA. Not interchangeable with other metallic stearates. For plastics compounding, rubber manufacturing, and hydrophobic surface engineering.

Molecular Formula Zn(C18H35O2)2
C36H70O4Zn
Zn(C18H35O2)2
C36H70O4Zn
Molecular Weight 632.3 g/mol
CAS No. 51731-04-5
Cat. No. B7822207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc Stearate
CAS51731-04-5
Molecular FormulaZn(C18H35O2)2
C36H70O4Zn
Zn(C18H35O2)2
C36H70O4Zn
Molecular Weight632.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2]
InChIInChI=1S/2C18H36O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2
InChIKeyXOOUIPVCVHRTMJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / 3 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
Soluble in benzene;  insoluble in water, alcohol and ether
Soluble in acids and common solvents when hot
Solubility in water: none
Insoluble

Zinc Stearate CAS 557-05-1: Essential Properties and Industrial Roles


Zinc Stearate (CAS 557-05-1), a zinc salt of stearic acid with molecular formula C₃₆H₇₀O₄Zn and molecular weight 632.33 g/mol [1], is a fine, white, hydrophobic powder characterized by a melting range of 120–130°C, density of approximately 1.095 g/cm³, and insolubility in water, alcohol, and ether [2][3]. As a metallic stearate, it serves as a multipurpose additive in plastics, rubber, coatings, and cosmetics, primarily functioning as a lubricant, mold release agent, acid scavenger, and secondary stabilizer [4].

Why Zinc Stearate CAS 557-05-1 Cannot Be Simply Replaced by Other Metallic Stearates


Metallic stearates such as zinc stearate, calcium stearate, and magnesium stearate are chemically distinct salts of the same fatty acid, leading to critical differences in their physical properties, thermal behavior, and functional performance [1]. These differences—ranging from melting point and out-migration tendency to lubricant mechanism and filler coverage efficiency—directly impact processing outcomes, product quality, and long-term stability in applications spanning polymer compounding, rubber vulcanization, and surface modification [2][3]. Consequently, generic substitution without accounting for these quantifiable performance gaps risks suboptimal processing, compromised surface finish, or even formulation failure.

Zinc Stearate CAS 557-05-1: Comparative Performance Evidence for Scientific Selection


Superior Out-Migration for Hydrophobic Surface Modification: Zinc Stearate vs. Calcium Stearate

In acrylonitrile-styrene-acrylate (ASA) terpolymer composites, Zinc Stearate (ZnSt) demonstrated significantly greater out-migration to the material surface compared to Calcium Stearate (CaSt), Magnesium Stearate (MgSt), and Barium Stearate (BaSt), enabling superior hydrophobic surface modification [1]. At 10 wt% loading, the ASA/ZnSt composite achieved a water contact angle of 127°, representing a 40° increase compared to pure ASA (87°) and effectively converting the surface from hydrophilic to hydrophobic [1].

Surface modification Hydrophobicity Polymer composites ASA terpolymer

Enhanced Filler Coverage Efficiency: Zinc Stearate vs. Calcium Stearate and Stearic Acid

In dry coating processes for mineral fillers, Zinc Stearate (ZnSt) produced the best filler coverage among all metal stearates evaluated, outperforming Calcium Stearate (CaSt), which was the least effective coating agent [1]. The study compared stearic acid, calcium stearate, magnesium stearate, and zinc stearate as surface treatments for calcium carbonate and magnesium hydroxide fillers [1].

Filler coating Surface treatment Calcium carbonate Polymer composites

Accelerated Vulcanization Kinetics: Zinc Stearate vs. Conventional ZnO/Stearic Acid Activator System

Replacement of the conventional ZnO (5 phr) plus stearic acid (2.5 phr) activator system with Zinc Stearate (ZnSt) alone at 8 phr loading significantly accelerated vulcanization kinetics in natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile butadiene rubber (NBR) blend composites [1]. The cure time (t₉₀) decreased by 58.3% to 69%, the scorch time (tₛ₂) decreased by 22.4% to 95.5%, and the torque delta (ΔS) increased by 17.67 to 24.21 kg-cm compared to the conventional ZnO/stearic acid control formulation [1].

Rubber vulcanization Cure kinetics Activator Solid tire manufacturing

Melting Point Differentiation: Zinc Stearate vs. Calcium Stearate

Zinc Stearate (ZnSt) exhibits a melting point range of 120–130°C, which is approximately 20–30°C lower than that of Calcium Stearate (CaSt), typically reported around 150°C [1][2]. This lower melting point enables ZnSt to function as an effective lubricant at lower processing temperatures [2].

Thermal properties Processing temperature Polymer compounding Lubricant selection

Differential Lubricant Mechanisms: Zinc Stearate Internal Lubrication vs. Stearic Acid External Lubrication

Zinc Stearate (ZnSt) and Stearic Acid (SA) exhibit fundamentally different lubricant mechanisms in polymer/elastomer blends [1]. ZnSt primarily functions as an internal lubricant, significantly increasing melt flow rate with increasing dosage up to 0.5%, whereas SA acts predominantly as an external lubricant with minimal effect on melt flow rate [1]. Conversely, SA produces a lower friction coefficient than ZnSt in the final blend due to stronger external lubrication at the polymer-metal interface [1].

Lubricant mechanism Polymer processing Melt flow Friction coefficient

Thermal Stability Ceiling: Zinc Stearate Operational Limit vs. Calcium Stearate

Zinc Stearate (ZnSt) demonstrates effective thermal stability up to approximately 250°C without decomposition , whereas Calcium Stearate (CaSt) is noted for exhibiting higher thermal resistance and is typically preferred in high-temperature processing applications [1]. This thermal stability differential directly influences stabilizer selection in PVC compounding, where CaSt offers superior long-term thermal protection while ZnSt provides superior initial color inhibition [2].

Thermal stability High-temperature processing Decomposition PVC stabilization

Zinc Stearate CAS 557-05-1: Targeted Industrial and Research Application Scenarios


Hydrophobic Surface Modification of Weather-Resistant Polymers (e.g., ASA)

When engineering hydrophobic surfaces on weather-resistant polymers such as acrylonitrile-styrene-acrylate (ASA) terpolymer, zinc stearate should be prioritized over calcium stearate, magnesium stearate, or barium stearate due to its quantitatively demonstrated superior out-migration behavior. At 10 wt% loading, zinc stearate achieves a water contact angle of 127°—a 40° increase over unmodified ASA—effectively converting the surface from hydrophilic to hydrophobic [1]. This scenario is particularly relevant for outdoor applications such as automotive exterior components, building materials, and protective housings where surface water repellency enhances long-term durability and aesthetic retention.

Accelerated Vulcanization in Solid Tire and Rubber Goods Manufacturing

For rubber compounders seeking to reduce cure cycle times in solid tire manufacturing or general rubber goods production, zinc stearate at 8 phr loading serves as an effective single-component replacement for the conventional ZnO (5 phr) plus stearic acid (2.5 phr) activator system. This substitution reduces cure time (t₉₀) by 58.3% to 69%, decreases scorch time (tₛ₂) by 22.4% to 95.5%, and increases torque delta (ΔS) by 17.67 to 24.21 kg-cm [2]. The resulting acceleration of vulcanization kinetics enables higher production throughput while maintaining or improving mechanical properties including compression set resistance.

Optimal Filler Surface Treatment in Highly Filled Polymer Composites

In the production of highly filled polymer masterbatches or compounds where effective dispersion of mineral fillers such as calcium carbonate is critical, zinc stearate should be selected over calcium stearate for filler surface treatment. Zinc stearate has been shown to produce the best filler coverage among all metal stearates evaluated, whereas calcium stearate provides the least effective coating [3]. This superior coverage efficiency facilitates improved filler dispersion, enhanced matrix compatibility, and potentially reduced additive loading requirements, directly impacting compound quality and production economics.

Internal Lubrication and Melt Flow Enhancement in Polymer/Elastomer Blends

When the primary processing objective is to reduce intermolecular friction and enhance melt flow within a polymer matrix (internal lubrication), zinc stearate should be specified rather than stearic acid. Zinc stearate functions primarily as an internal lubricant, producing a significant increase in melt flow rate with loading up to 0.5%, whereas stearic acid acts predominantly as an external lubricant with minimal effect on melt flow [4]. This scenario applies to compounding operations where improved polymer chain mobility and reduced melt viscosity are required without necessarily altering polymer-metal interface friction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zinc Stearate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.